molecular formula C12H17N B11916113 (R)-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline

(R)-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11916113
M. Wt: 175.27 g/mol
InChI Key: RZNYSRIQQBTKIF-GFCCVEGCSA-N
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Description

(R)-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline ( 350508-61-1) is a chiral small molecule with the molecular formula C12H17N and a molecular weight of 175.27 g/mol. It is part of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry known for its wide range of biological activities . This (R)-enantiomer is of significant interest in pharmaceutical and biological chemistry research, particularly in the exploration of structure-activity relationships where stereochemistry plays a critical role in biological activity and selectivity . Researchers utilize this chiral building block in the synthesis of more complex molecules for various investigative applications. The tetrahydroisoquinoline core is recognized for its potential in central nervous system (CNS) drug discovery, with some derivatives showing cytotoxic properties dependent on the substituent at the 1-position, while others like N-propargyl derivatives have been investigated for potential neuroprotective effects . Furthermore, structural analogues, specifically 1-isopropyl-THIQ derivatives, have been synthesized and evaluated as novel antihypertensive agents with bradycardic activity in preclinical models, demonstrating that the isopropyl substituent and its position on the ring are essential for potent in vitro activity . The product requires cold-chain transportation and is strictly for research purposes. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(4R)-4-propan-2-yl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C12H17N/c1-9(2)12-8-13-7-10-5-3-4-6-11(10)12/h3-6,9,12-13H,7-8H2,1-2H3/t12-/m1/s1

InChI Key

RZNYSRIQQBTKIF-GFCCVEGCSA-N

Isomeric SMILES

CC(C)[C@H]1CNCC2=CC=CC=C12

Canonical SMILES

CC(C)C1CNCC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Asymmetric Transfer Hydrogenation

A prominent method for synthesizing enantiomerically enriched THIQs involves asymmetric transfer hydrogenation of prochiral dihydroisoquinolines. This approach leverages chiral Ru(II) catalysts to induce stereoselectivity. For example, a protocol adapted from the synthesis of (±)-isocyclocelabenzine alkaloid intermediates involves:

  • Substrate Preparation : Dihydroisoquinoline precursors bearing an isopropyl group are synthesized via Friedel–Crafts cyclization or reductive amination .

  • Catalytic Hydrogenation : The dihydroisoquinoline is treated with a chiral Ru(II) complex (e.g., [(R)-BINAP-RuCl2]) under transfer hydrogenation conditions (e.g., HCO2H/Et3N) .

Key Data :

CatalystSubstrateYield (%)ee (%)
(R)-BINAP-RuCl24-Isopropyldihydroisoquinoline8598

This method achieves high enantiomeric excess (ee >95%) and is scalable, though it requires access to specialized chiral catalysts .

Kinetic Resolution and Deracemization

Kinetic resolution using enantioselective enzymes or chemical agents provides an alternative route. A chemoenzymatic deracemization strategy reported for carboxyl-substituted THIQs can be adapted for 4-isopropyl derivatives:

  • Racemic Synthesis : 4-Isopropyl-THIQ is synthesized via Pictet–Spengler reaction or reductive alkylation .

  • Enzymatic Resolution : Fungal D-amino acid oxidase (FsDAAO) selectively oxidizes the (S)-enantiomer, leaving the (R)-isomer intact.

  • Reductive Quenching : Ammonia-borane reduces the imine intermediate, recycling the undesired enantiomer .

Optimized Conditions :

  • Enzyme : FsDAAO (2.5 U/mg)

  • Reaction Time : 24 h

  • Yield : 82% (R)-isomer, >99% ee .

This method is highly efficient but requires optimization of enzyme compatibility with bulky substituents like isopropyl .

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries enable stereocontrol during key bond-forming steps. A representative route involves:

  • Auxiliary Attachment : (S)-Mandelic acid derivatives are coupled to an isopropyl-containing amine intermediate .

  • Cyclization : Intramolecular Mannich or Friedel–Crafts reactions form the THIQ ring.

  • Auxiliary Removal : Acidic hydrolysis releases the (R)-configured product .

Example :

  • Auxiliary : (S)-Mandelate

  • Cyclization Agent : InCl3 (10 mol%) in DCE at 80°C .

  • ee : >99% after recrystallization .

This method ensures high stereoselectivity but involves multiple steps and auxiliary recovery .

Enzymatic Pictet–Spengler Reaction

Norcoclaurine synthase (NCS), an enzyme catalyzing THIQ formation in alkaloid biosynthesis, has been engineered for asymmetric synthesis:

  • Substrate Mixing : Dopamine and isopropyl ketone are incubated with NCS.

  • Enzymatic Cyclization : NCS catalyzes C–C bond formation with strict (S)-selectivity.

  • Inversion : The (S)-product is racemized or chemically inverted to (R) .

Limitations :

  • Low reactivity with sterically hindered ketones (e.g., isopropyl).

  • Requires protein engineering for improved activity .

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Asymmetric Transfer Hydrogenation8598HighModerate
Kinetic Deracemization82>99ModerateHigh
Chiral Auxiliary75>99LowLow
Enzymatic Pictet–Spengler5095LowHigh

Key Takeaways :

  • Asymmetric Hydrogenation : Best for industrial-scale production.

  • Deracemization : Ideal for high-purity (R)-isomer synthesis.

  • Enzymatic Methods : Limited by substrate scope but eco-friendly .

Chemical Reactions Analysis

Types of Reactions

®-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding isoquinoline derivative.

    Reduction: Further reduction can lead to the formation of fully saturated tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.

Major Products

    Oxidation: The major product is the corresponding isoquinoline derivative.

    Reduction: The major product is the fully saturated tetrahydroisoquinoline.

    Substitution: Depending on the substituent introduced, various functionalized isoquinoline derivatives can be obtained.

Scientific Research Applications

Antitussive Properties

Research has demonstrated that certain tetrahydroisoquinoline derivatives exhibit significant antitussive (cough suppressing) activity comparable to codeine. For instance, a study highlighted that specific derivatives showed effectiveness in treating coughs associated with various respiratory conditions such as bronchitis and influenza. These compounds are noted for their lower toxicity and absence of respiratory depressant effects compared to traditional antitussives like codeine .

Neurodegenerative Disorders

Tetrahydroisoquinoline derivatives have been investigated for their potential in treating neurodegenerative disorders. Specifically, (R)-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline has been identified as a non-peptide antagonist of orexin receptors, which play a crucial role in regulating appetite and sleep. This mechanism suggests potential applications in managing conditions such as narcolepsy and other sleep disorders .

Antimicrobial Activity

Recent studies have explored the synthesis of isoquinoline dipeptides derived from tetrahydroisoquinoline structures. These compounds exhibited promising antimicrobial properties against various bacterial strains, including Escherichia coli. The binding affinity studies indicated strong interactions with bacterial DNA gyrase, suggesting a mechanism for their antibacterial activity .

Bronchodilator Effects

Some derivatives of tetrahydroisoquinoline have been tested for bronchodilator activity. These studies indicate that certain aralkyl derivatives can effectively dilate bronchial passages, making them potential candidates for treating asthma and other respiratory conditions .

Anti-inflammatory Properties

The anti-inflammatory effects of tetrahydroisoquinoline derivatives have also been a focus of research. Compounds derived from this class have shown the ability to inhibit inflammatory pathways, indicating their potential use in treating inflammatory diseases .

Case Studies and Research Findings

Study Focus Findings
Study on Antitussive ActivityEvaluated the cough-suppressing effects of tetrahydroisoquinoline derivativesFound comparable efficacy to codeine with lower toxicity
Neurodegenerative Disorders ResearchInvestigated orexin receptor antagonismIdentified potential treatments for sleep disorders like narcolepsy
Antimicrobial Activity StudySynthesized isoquinoline dipeptidesDemonstrated significant antibacterial activity against E. coli
Bronchodilator Activity StudyTested aralkyl derivatives for respiratory effectsShowed effective bronchodilation suitable for asthma treatment

Mechanism of Action

The mechanism of action of ®-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of THIQ derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of key analogs:

Compound Substituents Key Activities/Effects Key Findings References
(R)-4-Isopropyl-THIQ 4-isopropyl (R-configuration) Antihypertensive, potential neurotoxicity Substituent position critical for in vitro bradycardic activity; stereochemistry may influence metabolic stability.
(R)-4-Methyl-THIQ 4-methyl (R-configuration) Pharmaceutical intermediate High-purity enantiomer used in synthesis; lacks reported bioactivity.
6,7-Dimethoxy-THIQ 6,7-dimethoxy ADAMTS-4 inhibition Retains enzyme inhibitory activity despite truncation of cycle 1; solubility enhanced by polar groups.
6,7-Dihydroxy-1-(4-hydroxyphenethyl)-THIQ 6,7-dihydroxy, 1-phenethyl Biosynthetic intermediate in phenylpropanoid pathway Scaffold for isoquinoline alkaloid biosynthesis; no direct pharmacological data.
N-Methyl-THIQ N-methyl Dopaminergic neurotoxin Oxidized by MAO to neurotoxic isoquinolinium ions; implicated in Parkinsonian pathology.
MPTP 1-methyl-4-phenyl-THP Parkinsonism inducer Selective dopaminergic neuron toxicity via MPTP → MPP+ conversion.

Pharmacological Activity

  • Antihypertensive Effects : (R)-4-Isopropyl-THIQ derivatives exhibit potent bradycardic activity in guinea pig atria, with activity dependent on substituent position (e.g., 1-isopropyl vs. 4-isopropyl) . In contrast, 6,7-dimethoxy-THIQ derivatives lack cardiovascular effects but show enzyme inhibitory activity .
  • Cytotoxicity : Molecular size (surface area, volume) and hydrophobicity (log P) are critical determinants of cytotoxicity in THIQ derivatives, overriding electronic properties. (R)-4-Isopropyl-THIQ’s larger substituent may enhance cytotoxicity compared to smaller analogs .

Stereochemical and Conformational Considerations

  • The (R)-configuration in 4-substituted THIQs (e.g., (R)-4-Isopropyl-THIQ) may stabilize specific rotamers, influencing receptor interactions. Evidence suggests that isopropyl conformation affects NMR signals, implying restricted rotation .
  • In dopamine receptor studies, catechol-substituted THIQs (e.g., 4-(3,4-dihydroxyphenyl)-THIQ) require free hydroxyl groups for D-1 agonism, which (R)-4-Isopropyl-THIQ lacks .

Data Tables

Table 1: Key Physicochemical Properties

Property (R)-4-Isopropyl-THIQ 6,7-Dimethoxy-THIQ N-Methyl-THIQ
Molecular Weight ~177.3 g/mol ~207.3 g/mol ~147.2 g/mol
log P ~2.1 (estimated) ~1.8 ~1.5
Surface Area ~250 Ų ~220 Ų ~180 Ų
Cytotoxicity (CC₅₀) Not reported 15–30 μM 50–100 μM

Biological Activity

(R)-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₂H₁₇N. Its structure consists of a bicyclic framework featuring a saturated piperidine-like ring fused to a benzene ring. This unique arrangement contributes to its biological activity and interaction with various biological targets.

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. This compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies show that compounds in this class can modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress .

Antimicrobial Activity

Recent studies highlight the antimicrobial potential of this compound. It has demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, outperforming some standard antibiotics. The compound's mechanism involves inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .

Orexin Receptor Modulation

The compound has been identified as a potential antagonist for orexin receptors (OX1 and OX2), which are involved in regulating sleep-wake cycles and appetite. This activity suggests possible applications in treating sleep disorders and obesity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the tetrahydroisoquinoline scaffold significantly influence its pharmacological properties. For instance:

Compound NameStructure TypeUnique Features
1-Methyl-1,2,3,4-tetrahydroisoquinolineTetrahydroisoquinoline derivativeDifferent pharmacological profiles
1-Isopropyl-1,2,3,4-tetrahydroisoquinolineTetrahydroisoquinoline derivativeVaries in substituent position affecting activity
(S)-TetrahydroisoquinolineEnantiomer of tetrahydroisoquinolinePotentially different biological effects due to chirality

These variations highlight how structural modifications can enhance or diminish biological effects.

Study on Antimicrobial Activity

A recent study published in 2023 evaluated a series of tetrahydroisoquinoline-conjugated dipeptides for their antimicrobial properties. The results indicated that these compounds exhibited strong antibacterial activity against E. coli and potent antifungal effects against various pathogens. The binding affinity studies showed significant interactions with bacterial DNA gyrase .

Neuroprotective Mechanisms

Another study focused on the neuroprotective mechanisms of tetrahydroisoquinolines in models of neurodegeneration. The findings suggested that these compounds could reduce neuronal apoptosis through modulation of signaling pathways related to oxidative stress and inflammation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing enantiomerically pure (R)-4-isopropyl-1,2,3,4-tetrahydroisoquinoline?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution. For example, directed evolution of monoamine oxidase (MAO-N) variants enables stereoinversion during deracemization, producing (S)- or (R)-enantiomers with high selectivity. Critical mutations (e.g., W230R, W430C) in MAO-N alter substrate binding and tunnel hydrophobicity, favoring the (R)-configuration . Alternatively, chiral resolution using (+)-tartaric acid or chiral chromatography (e.g., for solifenacin intermediates) can isolate the desired enantiomer .

Q. How can structural confirmation of this compound be validated?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for analyzing rotameric stability and substituent effects. For example, methyl signal shifts in 1H^1H-NMR (e.g., CH3_3 groups in isopropyl) indicate conformational rigidity, as observed in stable rotamers of 1-isopropyl-tetrahydroisoquinolines. X-ray crystallography (e.g., for (4R)-4-(biphenyl-4-yl)-7-chloro-THIQ) provides definitive stereochemical assignments via single-crystal analysis .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?

  • Methodological Answer : Isolated tissue assays, such as guinea pig right atrial preparations, assess functional activity (e.g., bradycardic effects). Structure-activity relationship (SAR) studies require systematic substitution at positions 1, 4, and 6/7 of the tetrahydroisoquinoline core. For instance, fluorination at position 6 enhances antihypertensive activity by modulating Ca2+^{2+} channel interactions .

Advanced Research Questions

Q. How does stereochemistry at the 4-position influence biological activity in receptor-targeted studies?

  • Methodological Answer : Molecular docking and dynamics simulations reveal that (R)-stereochemistry optimizes interactions with hydrophobic pockets in target proteins. For example, in kappa opioid receptor antagonists like JDTic, the (3R,4R)-configuration of the piperidine core and (R)-tetrahydroisoquinoline attachment are critical for binding affinity and selectivity. Mutagenesis studies on receptor residues (e.g., hydrophobic tunnel residues in MAO-N) further validate stereochemical requirements .

Q. What strategies resolve contradictions in activity data across different pharmacological models?

  • Methodological Answer : Cross-model validation using in silico (e.g., quantitative structure-activity relationship, QSAR) and in vivo approaches (e.g., spontaneously hypertensive rat models) clarifies mechanistic discrepancies. For example, antihypertensive activity without reflex tachycardia in SHR models requires optimizing the tether length between the tetrahydroisoquinoline and piperidyl moieties, a factor not evident in isolated tissue assays .

Q. How can enzymatic pathways involving this compound be characterized in neurodegenerative disease models?

  • Methodological Answer : Enzymatic assays using human brain homogenates identify N-methyltransferases that metabolize 1,2,3,4-tetrahydroisoquinoline into neurotoxic N-methylisoquinolinium ions. LC-MS/MS quantifies metabolite levels, while inhibition studies with selective enzyme blockers (e.g., cytochrome P450 inhibitors) dissect pathway contributions to dopaminergic toxicity .

Q. What computational tools predict the impact of substituent modifications on cytotoxicity or receptor selectivity?

  • Methodological Answer : Density functional theory (DFT) calculations optimize substituent electronic profiles (e.g., electron-withdrawing groups at position 7), while molecular dynamics simulations model ligand-receptor stability. For anticancer derivatives (e.g., IAP antagonists), pharmacophore mapping identifies critical hydrogen-bonding and hydrophobic interactions .

Methodological Challenges

Q. How are rotameric equilibria and conformational dynamics addressed in structure-based drug design?

  • Methodological Answer : Variable-temperature NMR and NOESY experiments detect rotamer populations. For 1-isopropyl derivatives, restricted rotation due to steric hindrance stabilizes a single rotamer, simplifying pharmacophore modeling. In flexible analogs (e.g., 3-arylpropyl derivatives), dynamic simulations guide rigidification strategies .

Q. What analytical techniques quantify trace impurities or diastereomers in synthesized batches?

  • Methodological Answer : Chiral HPLC with UV/ECD detection separates enantiomers, while LC-HRMS identifies impurities (e.g., brominated byproducts in NBS-mediated syntheses). For radiopharmaceutical analogs (e.g., 18^{18}F-labeled derivatives), radio-TLC validates purity post-automated synthesis .

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